![molecular formula C9H5NS B1279438 Benzo[b]thiophene-3-carbonitrile CAS No. 24434-84-2](/img/structure/B1279438.png)
Benzo[b]thiophene-3-carbonitrile
Overview
Description
Benzo[b]thiophene-3-carbonitrile is an organic compound with the molecular formula C₉H₅NS. It is a derivative of benzo[b]thiophene, featuring a nitrile group (-CN) at the third position of the thiophene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Synthetic Routes and Reaction Conditions:
Aryne Reaction with Alkynyl Sulfides: One of the methods to synthesize this compound involves the reaction of aryne intermediates with alkynyl sulfides.
Condensation Reactions: Traditional methods such as the Gewald reaction, Paal–Knorr reaction, and Fiesselmann synthesis are also employed to synthesize thiophene derivatives, including this compound.
Industrial Production Methods:
- Industrial production often involves large-scale condensation reactions using sulfur, α-methylene carbonyl compounds, and α-cyano esters under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitrile group can be achieved using reagents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes substitution with various electrophiles under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, acids, bases.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Scientific Research Applications
Scientific Research Applications
Benzo[b]thiophene-3-carbonitrile has demonstrated numerous applications in scientific research:
Medicinal Chemistry
- Anticancer Activity : Derivatives of this compound have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents. For example, compounds synthesized from this scaffold exhibited significant inhibition of tumor growth in preclinical models .
- Anti-inflammatory Properties : Research indicates that these derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
- Antimicrobial Effects : Studies have reported broad-spectrum antimicrobial activity against bacteria and fungi, highlighting the potential for developing new antimicrobial agents .
Biological Evaluation
- Pharmacokinetics : this compound is predicted to have high gastrointestinal absorption and may permeate the blood-brain barrier, making it suitable for central nervous system-targeted therapies.
- Enzyme Interactions : The compound interacts with enzymes such as CYP1A2 and CYP2C19, acting as an inhibitor and influencing various biochemical pathways.
Case Studies
Several studies illustrate the practical applications of this compound:
- Study on Antioxidant Activity : A series of tetrahydrobenzo[b]thiophene derivatives demonstrated significant antioxidant properties with inhibition rates of lipid peroxidation ranging from 19% to 30%.
- Binding Affinity Investigations : Research evaluated the interactions of synthesized derivatives with human serum albumin, revealing a static quenching mechanism with notable binding affinity. This indicates potential for drug formulation applications.
Industrial Applications
In addition to its medicinal uses, this compound is utilized in various industrial applications:
- Organic Semiconductors : It serves as a building block for organic semiconductors used in electronic devices.
- Corrosion Inhibitors : The compound is explored for its effectiveness in preventing corrosion in metal substrates.
- Materials for Organic Light-Emitting Diodes (OLEDs) : Its properties make it suitable for developing advanced materials used in OLED technology .
Summary Table of Applications
Mechanism of Action
The mechanism of action of benzo[b]thiophene-3-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and proteins, influencing their activity and function.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-Thiophenecarbonitrile: Another thiophene derivative with a nitrile group at the second position.
Benzothiophene: The parent compound without the nitrile group.
3-Thiophenecarbonitrile: A thiophene derivative with a nitrile group at the third position, similar to benzo[b]thiophene-3-carbonitrile.
Uniqueness:
- This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its aromatic structure and nitrile group make it a versatile compound for various chemical reactions and applications .
Biological Activity
Benzo[b]thiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthetic pathways, and potential therapeutic applications, supported by case studies and research findings.
Structural Overview
This compound, characterized by its unique thiophene ring fused with a benzene moiety and a cyano group, exhibits structural versatility that contributes to its biological activity. Its molecular formula is , and it serves as a scaffold for various derivatives with enhanced pharmacological properties.
Biological Activities
The biological activities of this compound and its derivatives encompass a range of therapeutic effects:
- Anticancer Activity : Research indicates that derivatives of benzo[b]thiophene exhibit promising anticancer properties. For instance, compounds synthesized from this scaffold have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
- Anti-inflammatory Properties : Studies have demonstrated that benzo[b]thiophene derivatives possess significant anti-inflammatory effects. In particular, tetrahydrobenzo[b]thiophenes have been noted for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
- Antioxidant Activity : The antioxidant capacity of this compound has been evaluated using the phosphomolybdenum method. Compounds derived from this structure have shown antioxidant activities comparable to ascorbic acid, indicating their potential in combating oxidative stress-related conditions .
- Antimicrobial Effects : Benzothiophene derivatives have exhibited antimicrobial activity against various pathogens, including bacteria and fungi. This broad-spectrum activity highlights their potential in developing new antimicrobial agents .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Microwave-assisted Synthesis : This method allows for rapid and efficient production of 3-amino derivatives, which can be further modified to enhance biological activity .
- One-Pot Reactions : Recent advancements in synthetic chemistry have introduced one-pot methods that simplify the synthesis process while maintaining high yields .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound derivatives:
- A study synthesized a series of benzothiophene-3-carbonitrile derivatives and evaluated their interactions with human serum albumin (HSA), revealing a static quenching mechanism with a binding affinity of M .
- Another investigation highlighted the significant antioxidant activity of tetrahydrobenzo[b]thiophene derivatives, with inhibition rates of lipid peroxidation ranging from 19% to 30% .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing benzo[b]thiophene-3-carbonitrile derivatives?
The synthesis typically involves cyclocondensation reactions using precursors like 2-(chlorophenyl)acetonitrile or cyclohexane-1,4-dione. For example:
- Copper-catalyzed cross-coupling : A mixture of 2-(2-chlorophenyl)acetonitrile, methyl benzodithioate, K₃PO₄, pivalic acid, and CuI in DMF at 80°C yields derivatives like 2-(p-tolyl)-6-(trifluoromethyl)this compound .
- Gewald-like reactions : Cyclohexane-1,4-dione reacts with sulfur and malononitrile in 1,4-dioxane with triethylamine to form 2-amino-6-oxo-tetrahydrothis compound, which is further functionalized .
Q. How is the crystal structure of this compound derivatives determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance:
- Refinement parameters : Structures are refined using SHELX software, with R-factors (e.g., R₁ = 0.053) and displacement parameters (Uiso) for hydrogen atoms .
- Key metrics : Bond angles (e.g., C–S–C ~92.4°) and dihedral angles (e.g., 29.78° between fused rings) are calculated to confirm molecular geometry .
Advanced Research Questions
Q. How do researchers address contradictions in pharmacological data for this compound analogs?
Discrepancies in cytotoxicity or kinase inhibition are resolved through:
- Dose-response profiling : Testing compounds across multiple cancer cell lines (e.g., PC-3 prostate cancer) and kinase targets (e.g., c-Met, Pim-1) to identify selectivity .
- Structural optimization : Modifying substituents (e.g., trifluoromethyl or amino groups) to enhance binding affinity and reduce off-target effects .
Q. What strategies are used to overcome crystallographic challenges in benzo[b]thiophene derivatives?
- Hydrogen bonding analysis : Weak interactions (C–H⋯F/N) are mapped to stabilize crystal packing .
- Disorder modeling : Partial occupancy and anisotropic displacement parameters (ADPs) are refined using SHELXL to resolve electron density ambiguities .
Q. How are structure-activity relationship (SAR) studies designed for this compound analogs?
- Systematic substitution : Introducing electron-withdrawing groups (e.g., -CN, -CF₃) to improve metabolic stability or π-π stacking .
- Computational docking : Molecular dynamics simulations predict interactions with targets like KRAS G12C, guiding synthesis of analogs with higher inhibitory potency .
Q. What methodological considerations are critical for validating analytical purity of this compound?
- Multi-technique validation : NMR (¹H/¹³C), LC-MS, and elemental analysis confirm chemical identity .
- Chromatographic thresholds : HPLC purity >95% with limits of detection (LOD) <0.1% for impurities .
Q. How do researchers resolve discrepancies in reaction yields during synthesis?
- Condition screening : Testing solvent polarity (DMF vs. dioxane), base strength (K₃PO₄ vs. Et₃N), and catalyst loading (CuI) to optimize yields .
- Mechanistic studies : Monitoring intermediates via TLC or in situ FTIR to identify rate-limiting steps .
Q. Methodological Best Practices
Q. What software tools are recommended for crystallographic data analysis?
- SHELX suite : SHELXL for refinement, SHELXS for structure solution, and PLATON for validation of hydrogen bonds and geometry .
- WinGX : Integrated environment for small-molecule crystallography, including data reduction and symmetry checks .
Q. How are in vivo pharmacokinetic studies designed for this compound derivatives?
Properties
IUPAC Name |
1-benzothiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXHAYDGMCONLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465701 | |
Record name | Benzo[b]thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24434-84-2 | |
Record name | Benzo[b]thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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